molecular formula C19H17N5OS B5982360 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol

2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol

Cat. No.: B5982360
M. Wt: 363.4 g/mol
InChI Key: BCXFGSIRFXVCKC-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol is a hybrid heterocyclic compound combining a quinazolin-4-ol core with a 1,2,4-triazole moiety linked via a thioether bridge. The quinazoline ring system is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . This compound’s structural complexity positions it as a candidate for targeted therapeutics, particularly in oncology and infectious diseases.

Properties

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-2-24-17(13-8-4-3-5-9-13)22-23-19(24)26-12-16-20-15-11-7-6-10-14(15)18(25)21-16/h3-11H,2,12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXFGSIRFXVCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolin-4-ol Core: The quinazolin-4-ol core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Triazole Moiety: The 4-ethyl-5-phenyl-1,2,4-triazole moiety can be introduced by reacting the quinazolin-4-ol intermediate with 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Final Coupling Reaction: The final step involves the coupling of the triazole-substituted quinazolin-4-ol with a suitable alkylating agent, such as methyl iodide, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis.

    Modulation of Signaling Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and inflammation.

    Binding to Receptors: Binding to specific receptors on the cell surface or within the cell to trigger a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its fusion of quinazoline and triazole rings. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Key Substituents Biological Activities Key Differences Reference
Target Compound Quinazolin-4-ol + 1,2,4-triazole - 4-Ethyl-5-phenyl triazole
- Thioether linkage
Anticancer (hypothesized), Antimicrobial Hybrid structure with dual heterocyclic systems
5-[2-(4-Methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol Quinoline + 1,2,4-triazole - 4-Methylphenyl quinoline
- Phenyl triazole
Anticancer, Antimicrobial Quinoline core (vs. quinazoline) reduces hydrogen-bonding potential
Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate 1,2,4-Triazole - 4-Chlorophenyl
- Acetate ester
Antifungal, Antibacterial Lacks quinazoline ring; chlorine enhances electronegativity
2-(4-Ethyl-5-phenyloxazolylthio)acetamide Oxazole - Ethyl-phenyl oxazole
- Acetamide
Antifungal Oxazole ring (less basic than triazole) limits metal coordination
4-{2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide 1,2,4-Triazole + benzamide - Chlorophenyl
- Benzamide
Anticholinesterase (IC₅₀ = 5.41–43.94 µM) Benzamide group introduces polar interactions

Key Findings from Comparative Studies

  • Bioactivity : The quinazoline-triazole hybrid structure may exhibit broader activity than triazole-only derivatives (e.g., antifungal or anticancer effects) due to synergistic interactions between the two heterocycles .
  • Solubility: The thioether linker improves solubility compared to purely aromatic analogs like 5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol .
  • Synthetic Complexity: The compound’s synthesis likely requires multi-step protocols similar to those for quinazolinone-triazole hybrids (e.g., hydrazine-mediated cyclization and thioether formation) .

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